1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science
Mechanism of Action
Target of Action
The primary target of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
This compound interacts with its target, cytochrome P450 14α-demethylase, inhibiting its function . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an increase in cellular permeability and leakage of cellular contents .
Biochemical Pathways
The inhibition of cytochrome P450 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . The disruption of this pathway leads to the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of the compound .
Pharmacokinetics
Similar compounds like sertaconazole and oxiconazole have been studied . These studies could provide insights into the pharmacokinetics of this compound, but direct studies on this specific compound are needed for accurate information.
Result of Action
The result of the action of this compound is the disruption of the fungal cell membrane integrity due to the inhibition of ergosterol synthesis . This leads to increased cellular permeability and leakage of cellular contents, resulting in the death of the fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenyl hydrazine and isopropyl isocyanate.
Formation of Intermediate: The reaction between 2,4-dichlorophenyl hydrazine and isopropyl isocyanate forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the triazole ring.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactors to enhance reaction efficiency and yield. Continuous flow microreactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is explored for its use as a fungicide and herbicide.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol
- 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may enhance its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVFYLIXVADCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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